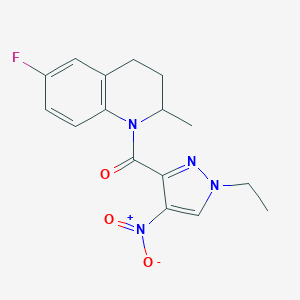
1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: is a complex organic compound that features both pyrazole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and quinoline intermediates separately, followed by their coupling through a condensation reaction.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic conditions.
Preparation of Quinoline Intermediate: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the pyrazole and quinoline intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The carbonyl group in the quinoline ring can be reduced to form an alcohol.
Substitution: The fluoro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Reduction of Nitro Group: Formation of (1-Ethyl-4-amino-1H-pyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone.
Reduction of Carbonyl Group: Formation of (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanol.
Substitution of Fluoro Group: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in synthetic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activities. It can be used in drug discovery and development to identify new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the quinoline moiety may intercalate with DNA or inhibit specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-chloro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone
- (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-bromo-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone
- (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-iodo-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone
Uniqueness
The presence of the fluoro group in 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H17FN4O3 |
|---|---|
Peso molecular |
332.33g/mol |
Nombre IUPAC |
(1-ethyl-4-nitropyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H17FN4O3/c1-3-19-9-14(21(23)24)15(18-19)16(22)20-10(2)4-5-11-8-12(17)6-7-13(11)20/h6-10H,3-5H2,1-2H3 |
Clave InChI |
JENPONZJYFEBPZ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C)[N+](=O)[O-] |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B451859.png)
![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B451860.png)
![4-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451861.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451862.png)
![2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B451863.png)

![Ethyl [2-({3-nitro-2-methylbenzoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B451868.png)
![2-(4-Bromophenoxy)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B451869.png)
![2-(5-methyl-2-furyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B451871.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B451873.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B451875.png)
![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B451876.png)
